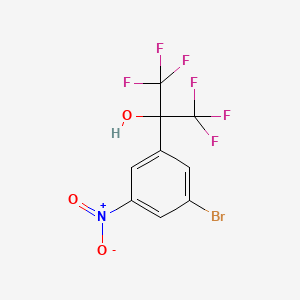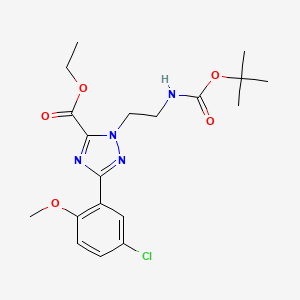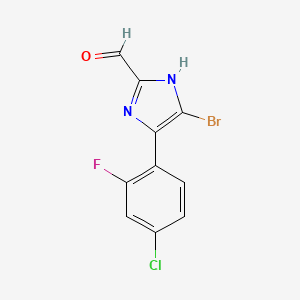![molecular formula C16H12F3N B13692047 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole](/img/structure/B13692047.png)
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The trifluoromethyl group attached to the phenyl ring enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in medicinal chemistry and other scientific research areas .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole structure .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yield. Additionally, the use of environmentally friendly reagents like CF3SO2Na in metal-free conditions is gaining popularity for large-scale synthesis .
化学反応の分析
Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO or BHT under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: TEMPO, BHT, and 1,4-benzoquinone are commonly used oxidizing agents.
Reduction: LiAlH4 and other hydride donors are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indole ring .
科学的研究の応用
1-Methyl-2-[3-(trifluoromethyl)phenyl]indole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
- 1-Methyl-3-[3-(trifluoromethyl)phenyl]indole
- 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole
- 1-Methyl-2-[3-(trifluoromethyl)phenyl]ethylamine
Comparison: 1-Methyl-2-[3-(trifluoromethyl)phenyl]indole stands out due to its unique trifluoromethyl group position, which significantly influences its chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability, lipophilicity, and biological activity, making it a more potent candidate for various applications .
特性
分子式 |
C16H12F3N |
|---|---|
分子量 |
275.27 g/mol |
IUPAC名 |
1-methyl-2-[3-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C16H12F3N/c1-20-14-8-3-2-5-12(14)10-15(20)11-6-4-7-13(9-11)16(17,18)19/h2-10H,1H3 |
InChIキー |
WKQUGCDJFNYDPK-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)
![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
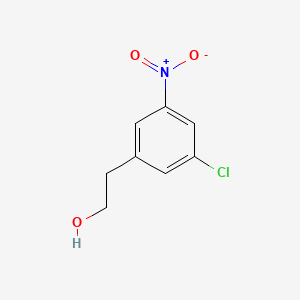
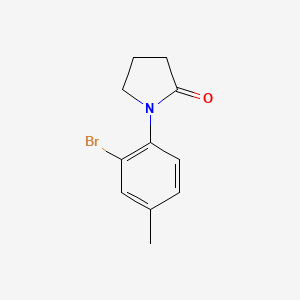



![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)

